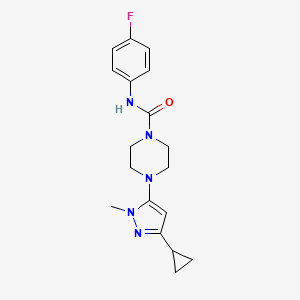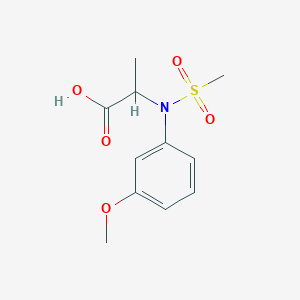
N-(3-methoxyphenyl)-N-(methylsulfonyl)alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-N-(methylsulfonyl)alanine, also known as MOMA, is an organic compound that has been widely studied due to its potential applications in the fields of chemistry, biochemistry, and pharmacology. MOMA is a derivative of alanine and contains a sulfonyl group attached to the nitrogen atom of the alanine backbone. MOMA has been used in a variety of research applications due to its unique properties, including its high solubility in water and its ability to form stable complexes with various metal ions.
Scientific Research Applications
1. Inhibition of Enzymes
N-(3-methoxyphenyl)-N-(methylsulfonyl)alanine and its derivatives have been studied for their ability to inhibit various enzymes. For instance, buthionine sulfoximine, an analog of methionine sulfoximine, showed potent inhibition of gamma-glutamylcysteine synthetase, leading to decreased levels of glutathione in the kidney, indicating its potential use in inhibiting glutathione synthesis in experimental systems (Griffith & Meister, 1979). Similarly, SCH 34826, an inhibitor of neutral endopeptidase, was studied for its effects on hypertension and left ventricular hypertrophy, indicating its potential in interacting with mechanisms underlying myocardial hypertrophy and cardiac remodeling (Monopoli et al., 1992).
2. Metabolic Pathways and Pharmacokinetics
The metabolic fate and pharmacokinetic properties of this compound derivatives have been extensively studied. For example, the metabolism of SC-57461, an inhibitor of leukotriene A4 hydrolase, was investigated to determine its major metabolites and their inhibitory effects, suggesting its role in leukotriene-related inflammatory pathways (Yuan et al., 1996). Additionally, the metabolic pathways of L-3-O-methyldopa, related to the studied compound, were explored, showing its metabolism through transamination and demethylation, providing insights into its potential therapeutic applications (Bartholini, Kuruma, & Pletscher, 1972).
3. Inhibition of Pathological Processes
This compound derivatives have also been explored for their potential in inhibiting pathological processes. For instance, the synthesis and antiestrogenic activity of certain derivatives were studied, indicating their potential in treating estrogen-related disorders (Jones et al., 1979). Furthermore, β-N-methylamino-l-alanine was studied for its neurotoxic effects and its mimicry of pathologies like Amyotrophic Lateral Sclerosis, providing a basis for developing experimental models for neurodegenerative diseases (de Munck et al., 2013).
properties
IUPAC Name |
2-(3-methoxy-N-methylsulfonylanilino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-8(11(13)14)12(18(3,15)16)9-5-4-6-10(7-9)17-2/h4-8H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPWLNWYDDXLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC(=CC=C1)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2567830.png)

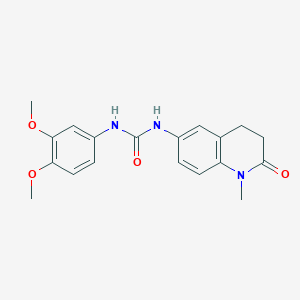
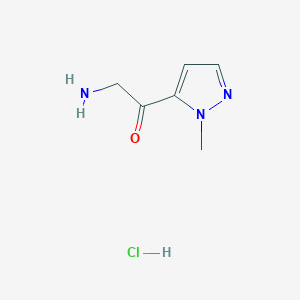
![1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol](/img/structure/B2567839.png)

![1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}piperidine](/img/structure/B2567842.png)
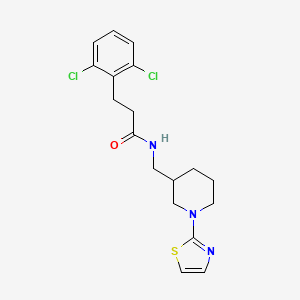
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2567845.png)
![2-[[2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic Acid](/img/structure/B2567848.png)
![6-(4-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2567849.png)


